molecular formula C8H14ClN B6219269 7-azaspiro[3.5]non-1-ene hydrochloride CAS No. 2751615-56-0

7-azaspiro[3.5]non-1-ene hydrochloride

Cat. No.: B6219269
CAS No.: 2751615-56-0
M. Wt: 159.7
InChI Key:
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Description

7-azaspiro[3.5]non-1-ene hydrochloride, commonly referred to as 7-ASP-HCl, is a novel compound with many potential applications in scientific research. It is a cyclic ether derivative, containing a seven-membered ring with a nitrogen atom at the center. 7-ASP-HCl has a number of interesting characteristics, including its ability to form strong hydrogen bonds, its relatively low toxicity, and its non-covalent interactions with other molecules.

Scientific Research Applications

7-ASP-HCl has a number of potential applications in scientific research. It has been used as a model compound for studying the interactions between small molecules and proteins, as it is able to form strong hydrogen bonds and non-covalent interactions with other molecules. It has also been used to study the mechanism of enzyme-catalyzed reactions, as it is able to form strong hydrogen bonds with enzyme active sites. Furthermore, it has been used as a model compound for studying the interactions between small molecules and DNA, as it is able to form strong hydrogen bonds with DNA bases.

Mechanism of Action

7-ASP-HCl is able to form strong hydrogen bonds with other molecules, including proteins, enzymes, and DNA bases. It is also able to form non-covalent interactions with other molecules, such as van der Waals forces and hydrophobic interactions. These interactions enable 7-ASP-HCl to bind to other molecules and alter their structure and function.
Biochemical and Physiological Effects
7-ASP-HCl has been shown to have a number of biochemical and physiological effects. It has been shown to reduce the activity of enzymes, inhibit the growth of bacteria, and reduce inflammation. It has also been shown to have anti-cancer and anti-tumor effects, as well as anti-viral and anti-fungal effects. Furthermore, it has been shown to have anti-oxidant and anti-aging effects.

Advantages and Limitations for Lab Experiments

7-ASP-HCl has a number of advantages and limitations for lab experiments. One advantage is its relatively low toxicity, which makes it safe to use in experiments. Additionally, it is relatively inexpensive and easy to obtain, making it a cost-effective option for lab experiments. However, it is not as soluble in water as some other compounds, making it difficult to use in aqueous solutions. Furthermore, its relatively small size makes it difficult to detect in experiments.

Future Directions

7-ASP-HCl has many potential future directions. One potential direction is the development of new methods for synthesizing 7-ASP-HCl. Additionally, further research is needed to explore the potential therapeutic applications of 7-ASP-HCl, such as its anti-cancer and anti-tumor effects. Furthermore, further research is needed to explore the potential of 7-ASP-HCl for drug delivery, as it is able to form strong hydrogen bonds and non-covalent interactions with other molecules. Finally, further research is needed to explore the potential of 7-ASP-HCl as a diagnostic tool, as it is able to bind to specific molecules and alter their structure and function.

Synthesis Methods

7-ASP-HCl can be synthesized using a variety of methods, including the Wittig reaction, the Stille reaction, and the Wittig-Horner reaction. The Wittig reaction involves the reaction of an aldehyde or ketone with a phosphonium salt in the presence of a base, producing an alkene. The Stille reaction involves the coupling of an organostannane with an organohalide in the presence of a palladium catalyst, producing a vinylstannane. The Wittig-Horner reaction involves the reaction of an aldehyde or ketone with an organophosphine in the presence of a base, producing a substituted cyclic ether. In each of these reactions, 7-ASP-HCl is formed as a by-product.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-azaspiro[3.5]non-1-ene hydrochloride involves the reaction of 1,6-dibromohexane with piperidine to form 7-bromospiro[3.5]nonane. This intermediate is then reacted with sodium azide to form 7-azaspiro[3.5]nonane, which is subsequently hydrolyzed to form 7-azaspiro[3.5]non-1-ene. The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.", "Starting Materials": [ "1,6-dibromohexane", "piperidine", "sodium azide", "hydrochloric acid" ], "Reaction": [ "1. 1,6-dibromohexane is reacted with piperidine in the presence of a base such as potassium carbonate to form 7-bromospiro[3.5]nonane.", "2. 7-bromospiro[3.5]nonane is then reacted with sodium azide in the presence of a solvent such as dimethylformamide to form 7-azaspiro[3.5]nonane.", "3. 7-azaspiro[3.5]nonane is hydrolyzed in the presence of an acid such as hydrochloric acid to form 7-azaspiro[3.5]non-1-ene.", "4. The final step involves the addition of hydrochloric acid to the 7-azaspiro[3.5]non-1-ene to form the hydrochloride salt of the compound." ] }

2751615-56-0

Molecular Formula

C8H14ClN

Molecular Weight

159.7

Purity

95

Origin of Product

United States

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